molecular formula C21H14O5S B3126107 2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate CAS No. 331459-66-6

2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate

Cat. No.: B3126107
CAS No.: 331459-66-6
M. Wt: 378.4 g/mol
InChI Key: JRYSVQVUDVYYSK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate is a complex organic compound belonging to the chromen-4-one family. This compound features a chromen-4-one core structure substituted with a 2-methoxyphenyl group and a thiophenecarboxylate moiety. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative in the presence of a base. The resulting product undergoes cyclization to form the chromen-4-one structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of quinones or hydroquinones.

  • Reduction: Production of dihydrochromen-4-ones.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Coumarin: A closely related compound with similar biological activities.

  • Chromone: Another chromen-4-one derivative with comparable chemical properties.

  • Thiophene derivatives: Compounds containing the thiophene ring structure, which share some of the same applications.

Uniqueness: 2-(2-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate stands out due to its unique combination of chromen-4-one and thiophenecarboxylate moieties, which contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

[2-(2-methoxyphenyl)-4-oxochromen-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c1-24-15-9-4-3-8-14(15)19-20(26-21(23)17-11-6-12-27-17)18(22)13-7-2-5-10-16(13)25-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYSVQVUDVYYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155861
Record name 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331459-66-6
Record name 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331459-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate
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2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate
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2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate
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2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate
Reactant of Route 5
2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate
Reactant of Route 6
2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate

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